molecular formula C21H21ClN4O3 B2922084 3-(2-chlorophenyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 847398-29-2

3-(2-chlorophenyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2922084
CAS RN: 847398-29-2
M. Wt: 412.87
InChI Key: IUZFIVNEEOHQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H21ClN4O3 and its molecular weight is 412.87. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Activity

One significant area of application involves the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. A study by Abu‐Hashem et al. (2020) explored the synthesis of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. This research highlighted the compound's role as a precursor in creating heterocyclic structures, exhibiting substantial anti-inflammatory and analgesic activities due to their cyclooxygenase inhibition capabilities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Ligand Binding and Receptor Affinity

Another application is in the development of ligands for receptor affinity studies. Russo et al. (1991) investigated a series of 3-substituted pyrimido[5,4-b]indole derivatives, including compounds structurally related to 3-(2-chlorophenyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione. These compounds were evaluated for their in vitro alpha 1 adrenoceptor affinity, highlighting the chemical's potential in developing potent alpha 1 adrenoceptor ligands, thus contributing to the understanding of receptor-ligand interactions in pharmacology (Russo, Romeo, Guccione, & de Blasi, 1991).

Antimicrobial and Antibacterial Applications

The antimicrobial and antibacterial properties of derivatives of this compound have been explored. El-Agrody et al. (2001) synthesized new pyrano[2,3-d]pyrimidines, triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-triazine derivatives showing antimicrobial activity. This research demonstrates the compound's utility as a foundation for developing new antimicrobial agents with potential applications in combating bacterial infections (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Fluorescent Ligand Synthesis for Imaging

In addition, the compound has been utilized in synthesizing fluorescent ligands for imaging purposes. Lacivita et al. (2009) synthesized "long-chain" derivatives of 1-(2-methoxyphenyl)piperazine with an environment-sensitive fluorescent moiety for high-affinity binding to 5-HT(1A) receptors. These compounds, including structures related to this compound, showed potential for visualizing 5-HT(1A) receptors in biological applications, demonstrating the compound's versatility in biochemical imaging (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).

properties

IUPAC Name

3-(2-chlorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-29-16-8-6-15(7-9-16)24-10-12-25(13-11-24)19-14-20(27)26(21(28)23-19)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZFIVNEEOHQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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